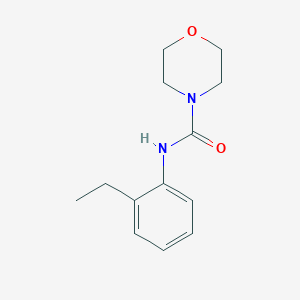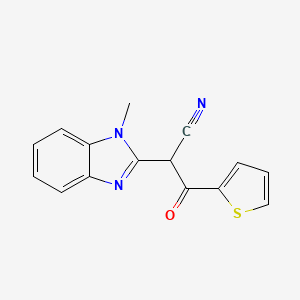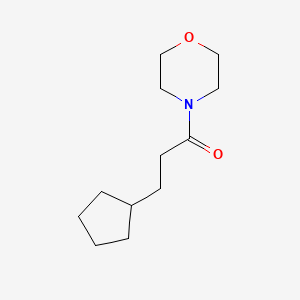![molecular formula C20H21NO4S B7540524 [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to possess a range of interesting properties.
Wirkmechanismus
The exact mechanism of action of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been found to interact with a range of cellular targets, including the NF-κB pathway and various cytokines.
Biochemical and Physiological Effects:
This compound has been found to possess a range of interesting biochemical and physiological effects. This compound has been shown to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been found to be relatively stable under a range of conditions. Additionally, this compound has been found to be relatively non-toxic, making it a useful tool for studying various cellular processes.
However, there are also some limitations to the use of this compound in lab experiments. This compound can be difficult to work with due to its low solubility in water, and it may require the use of organic solvents for certain applications. Additionally, this compound has not yet been extensively studied in vivo, and its effects in living organisms are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone. One area of interest is the development of new synthetic methods for this compound, which could potentially improve its yield and purity. Additionally, future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential applications in the treatment of various diseases. Finally, future studies could investigate the potential toxicity of this compound in vivo, in order to better understand its safety profile.
Synthesemethoden
The synthesis of [1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone can be achieved through a multi-step process that involves the reaction of various reagents. The exact details of the synthesis method vary depending on the specific application, but generally involve the use of organic solvents, strong acids, and reducing agents.
Wissenschaftliche Forschungsanwendungen
[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral effects.
Eigenschaften
IUPAC Name |
[1-(2-methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26(24,25)18-10-6-5-9-17(18)20(23)21-13-11-16(12-14-21)19(22)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPWEYFZKZYRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)


![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)

![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)



